molecular formula C15H16N2O B4909558 2-phenyl-N-(pyridin-2-yl)butanamide

2-phenyl-N-(pyridin-2-yl)butanamide

Cat. No.: B4909558
M. Wt: 240.30 g/mol
InChI Key: QUXZVSPEGBUMBE-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-2-yl)butanamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
The exact mass of the compound 2-phenyl-N-2-pyridinylbutanamide is 240.126263138 g/mol and the complexity rating of the compound is 261. The solubility of this chemical has been described as >36 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-phenyl-N-(pyridin-2-yl)butanamide is Lanosterol 14-alpha demethylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.

Biochemical Pathways

The disruption of sterol biosynthesis affects multiple biochemical pathways. Sterols are essential for maintaining the fluidity and integrity of cellular membranes. Therefore, their depletion can lead to a cascade of effects, including impaired cell division, nutrient uptake, and signal transduction .

Result of Action

The inhibition of Lanosterol 14-alpha demethylase by this compound leads to a disruption in the life cycle of Mycobacterium tuberculosis. The impaired sterol biosynthesis affects the integrity and function of the bacterial cell membrane, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

2-phenyl-N-(pyridin-2-yl)butanamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with lanosterol 14-alpha demethylase, an enzyme involved in the biosynthesis of sterols. This interaction suggests that this compound may have implications in sterol metabolism and related biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to lanosterol 14-alpha demethylase, inhibiting its activity and thereby affecting sterol biosynthesis . This inhibition can lead to changes in the levels of sterols and other related metabolites. Furthermore, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including alterations in liver and kidney function . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lanosterol 14-alpha demethylase, influencing the biosynthesis of sterols . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the concentrations of key metabolites involved in energy production and cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations can modulate the activity of enzymes and other biomolecules, thereby influencing cellular processes and functions.

Properties

IUPAC Name

2-phenyl-N-pyridin-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-2-13(12-8-4-3-5-9-12)15(18)17-14-10-6-7-11-16-14/h3-11,13H,2H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXZVSPEGBUMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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